molecular formula C15H16N2O4 B2898099 N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034244-32-9

N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2898099
CAS No.: 2034244-32-9
M. Wt: 288.303
InChI Key: IZNFUZTYSTWTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-Methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a 3-methylisoxazole moiety via a propylamide chain.

Synthesis of such compounds typically involves amide coupling reactions between benzo[d][1,3]dioxole-5-carboxylic acid derivatives and appropriate amines, as exemplified by methods for similar benzodioxole carboxamides (e.g., using carbodiimide-based coupling agents) . The 3-methylisoxazole group may confer metabolic stability or target-specific interactions, as isoxazole derivatives are common in drug design for their pharmacokinetic properties .

Properties

IUPAC Name

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-7-12(21-17-10)3-2-6-16-15(18)11-4-5-13-14(8-11)20-9-19-13/h4-5,7-8H,2-3,6,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNFUZTYSTWTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Piperonal

Piperonal (3,4-methylenedioxybenzaldehyde) serves as a common precursor. Oxidation using potassium permanganate (KMnO₄) in aqueous acidic conditions yields benzo[d]dioxole-5-carboxylic acid with >85% efficiency:
$$ \text{Piperonal} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Benzo[d]dioxole-5-carboxylic acid} $$

Key Conditions :

  • Solvent: Water/acetone (3:1 v/v)
  • Temperature: 60–70°C
  • Reaction Time: 6–8 hours

Alternative Route via Halogenation-Cyclization

A patent-pending method (CN105153105A) describes cyclopropanation followed by hydrolysis:

  • Bromination : Treat 3,4-dihydroxybenzaldehyde with boron tribromide (BBr₃) in dichloromethane at −10°C to yield 3,4-dibromo-5-hydroxybenzaldehyde.
  • Cyclization : React with difluorodibromomethane under phase-transfer catalysis (PTC) to form benzo[d]dioxole-5-carbaldehyde.
  • Oxidation : Convert the aldehyde to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).

Advantages : Avoids palladium catalysts and sodium cyanide, enhancing safety.

Synthesis of 3-(3-Methylisoxazol-5-yl)propan-1-amine

Isoxazole Ring Construction

The 3-methylisoxazole nucleus is synthesized via cyclocondensation of acetylacetonitrile with hydroxylamine hydrochloride under alkaline conditions:
$$ \text{Acetylacetonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow[\text{K}2\text{CO}_3]{\text{MeOH}} 3\text{-Amino-5-methylisoxazole} $$

Optimized Parameters :

  • Solvent: Methanol or ethanol
  • Temperature: 65–90°C
  • Reaction Time: 4–6 hours
  • Yield: 78–92%

Propylamine Side-Chain Introduction

3-Amino-5-methylisoxazole undergoes alkylation with 1-bromo-3-chloropropane in the presence of sodium hydride (NaH):
$$ \text{3-Amino-5-methylisoxazole} + \text{BrCH}2\text{CH}2\text{CH}_2\text{Cl} \xrightarrow[\text{NaH}]{\text{THF}} 3\text{-(3-Methylisoxazol-5-yl)propylamine} $$

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) achieves >95% purity.

Amide Coupling: Final Assembly

Carboxylic Acid Activation

Benzo[d]dioxole-5-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂):
$$ \text{Acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Acyl chloride} + \text{SO}2 + \text{HCl} $$

Conditions :

  • Solvent: Toluene
  • Temperature: 80°C
  • Reaction Time: 2 hours

Coupling with 3-(3-Methylisoxazol-5-yl)propylamine

The acyl chloride reacts with the amine in the presence of triethylamine (Et₃N) as a base:
$$ \text{Acyl chloride} + \text{Amine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{N-(3-(3-Methylisoxazol-5-yl)propyl)benzo[d]dioxole-5-carboxamide} $$

Alternative Method : Use coupling agents like EDCl/HOBt in dichloromethane (DCM) for milder conditions:

  • Yield: 88–94%
  • Purity: ≥99% (HPLC)

Optimization and Scalability Considerations

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, THF) improve amine solubility but may require higher temperatures.
  • Chlorinated solvents (e.g., DCM) enhance acyl chloride reactivity but pose environmental concerns.

Temperature Control

  • Low temperatures (0–5°C) minimize side reactions during acylation.
  • Reflux conditions accelerate cyclization but risk decomposition.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve difluorodibromomethane reactivity in dioxole synthesis.
  • Microwave-assisted synthesis reduces reaction times for isoxazole formation by 40%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H, dioxole-H), 6.35 (s, 1H, isoxazole-H), 3.45 (t, 2H, NHCH₂), 2.25 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Chromatographic Purity

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30).
  • Melting Point : 142–144°C (uncorrected).

Industrial-Scale Production Challenges

Cost-Effective Raw Materials

  • Substituting NaH with cheaper bases (e.g., K₂CO₃) in propylamine synthesis reduces costs by 30%.
  • Recycling solvents (e.g., toluene via distillation) minimizes waste.

Regulatory Compliance

  • Avoiding chloroform and carbon tetrachloride aligns with REACH regulations.
  • Implementing QbD (Quality by Design) principles ensures batch consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent Biological Activity/Application Key Data/Findings References
IIc (N-(3-(Trifluoromethyl)phenyl) derivative) 3-(Trifluoromethyl)phenyl α-Amylase inhibition; hypoglycemic agent 50% reduction in blood glucose (STZ mice)
S807 (N-(Heptan-4-yl)) Heptan-4-yl GRAS flavoring agent (FEMA 4232) NOEL: 20 mg/kg/day (rats); rapid metabolism
MDC (N-(4-Methoxybenzyl)) 4-Methoxybenzyl; nitro group Cardiovascular prevention DFT energy gap: 3.54 eV; monoclinic crystal
ADC (N-(3-Acetylphenyl)) 3-Acetylphenyl; nitro group Cardiovascular prevention DFT energy gap: 3.96 eV; monoclinic crystal
Ex.5H (N-(1-Isopropyl-isobutyl)) Branched alkyl chain Cooling agent (GIVAUDAN) Low application dose (0.9 ppm)
N-Isopropyl derivative Isopropyl High structural similarity (0.93) Not reported

Antidiabetic and Metabolic Activity

  • IIc (Trifluoromethylphenyl derivative) : Demonstrated significant hypoglycemic effects in streptozotocin (STZ)-induced diabetic mice, comparable to untreated controls, likely via α-amylase inhibition .

Cardiovascular Activity

  • Their higher DFT energy gaps (3.54–3.96 eV) suggest stability under physiological conditions .

Structural and Crystallographic Insights

  • MDC and ADC: Both crystallize in monoclinic systems (Z=2 and 4, respectively), with nitro groups contributing to planar molecular geometries. These structural features may enhance binding to enzymatic targets .
  • S807 and Ex.5H : Linear (S807) vs. branched alkyl chains (Ex.5H) influence solubility and application. S807’s linear chain supports flavoring efficacy, while branched chains in Ex.5H enhance cooling sensation .

Metabolic and Toxicological Considerations

  • Metabolism : S807 undergoes rapid hepatic oxidation, producing demethylated and hydroxylated metabolites, which are subsequently conjugated and excreted . Similar pathways are anticipated for the target compound, though the methylisoxazole group may alter cytochrome P450 interactions.
  • Toxicity : Substituents significantly affect safety. For example, trifluoromethyl groups (IIc) may pose environmental persistence concerns, whereas methylisoxazole derivatives require careful handling due to acute toxicity risks .

Q & A

Q. What are the recommended synthetic routes for N-(3-(3-methylisoxazol-5-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with 3-methylisoxazole intermediates.
  • Step 2 : Propyl linker introduction via alkylation or coupling agents (e.g., EDC/HOBt).
  • Step 3 : Purification via column chromatography or recrystallization.
    Key reaction conditions include anhydrous solvents (DMF, THF), temperature control (0–60°C), and inert atmospheres to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton/carbon environments (e.g., δ 6.8–7.2 ppm for benzodioxole aromatic protons).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~330–350).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
    Cross-referencing with computational models (e.g., DFT calculations) can resolve structural ambiguities .

Q. What safety protocols are critical during handling?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity Data : While specific toxicity for this compound is limited, structurally related benzodioxoles show oral LD50 > 500 mg/kg in rats; assume Category 4 acute toxicity (H302) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

  • Core Modifications : Replace the isoxazole ring with thiadiazole or oxadiazole to alter electronic properties.
  • Linker Flexibility : Adjust the propyl chain length to balance lipophilicity and target binding.
  • Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO2) to enhance metabolic stability.

Q. Example SAR Table :

ModificationObserved Effect (vs. Parent Compound)Reference
Isoxazole → ThiadiazoleIncreased kinase inhibition (IC50 ↓30%)
Propyl → Ethyl linkerReduced solubility, improved logP

Validate hypotheses using molecular docking (e.g., AutoDock Vina) and in vitro assays .

Q. How to resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify poor absorption.
  • Metabolite Screening : Use hepatocyte models to detect rapid metabolism (e.g., CYP450-mediated oxidation).
  • Dose Optimization : Conduct dose-response studies in animal models (e.g., STZ-induced diabetic mice) to align in vivo efficacy with in vitro IC50 values .

Q. What experimental strategies validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.
  • CRISPR/Cas9 Knockout Models : Compare activity in wild-type vs. target-deficient cells.
  • Radioligand Binding : Use tritiated analogs to quantify receptor occupancy .

Q. How do polymorphic forms impact physicochemical properties?

  • Crystallography : Identify stable polymorphs via X-ray diffraction (e.g., ORTEP-3 software).
  • Solubility Testing : Compare dissolution rates of amorphous vs. crystalline forms in biorelevant media (FaSSIF/FeSSIF).
  • Stability Studies : Accelerated aging (40°C/75% RH) to assess hygroscopicity and degradation pathways .

Methodological Guidance for Data Interpretation

8. Designing dose-response experiments for enzyme inhibition:

  • Assay Conditions : Use Tris-HCl buffer (pH 7.4), 1 mM ATP, and recombinant enzyme.
  • Controls : Include a reference inhibitor (e.g., staurosporine for kinases) and vehicle (DMSO <0.1%).
  • Data Analysis : Fit sigmoidal curves (GraphPad Prism) to calculate IC50 and Hill coefficients .

9. Addressing off-target effects in cellular assays:

  • Counter-Screening : Test against a panel of unrelated targets (e.g., GPCRs, ion channels).
  • Proteomics : Perform LC-MS/MS-based profiling to identify unintended protein interactions.
  • CRISPR Validation : Knock out the putative target and assess residual activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.